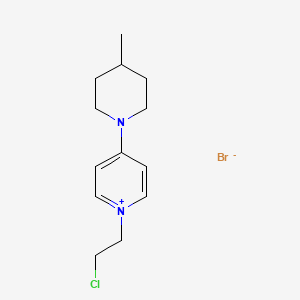
1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is a synthetic organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a pyridinium core and a piperidine ring in its structure suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized by reacting pyridine with an alkylating agent such as 2-chloroethyl bromide.
Introduction of the Piperidine Ring: The piperidine ring can be introduced by reacting the intermediate with 4-methylpiperidine under suitable conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyridine ring with a bromide source to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)pyridinium bromide: Lacks the piperidine ring, which may result in different biological activity.
4-(4-Methylpiperidin-1-yl)pyridine: Lacks the chloroethyl group, which may affect its reactivity and mechanism of action.
Quaternary Ammonium Salts: A broad class of compounds with diverse structures and applications.
Uniqueness
1-(2-Chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is unique due to the combination of its structural features, including the chloroethyl group, the piperidine ring, and the pyridinium core. This combination may confer specific biological activity and reactivity that distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
89932-29-6 |
|---|---|
Formule moléculaire |
C13H20BrClN2 |
Poids moléculaire |
319.67 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H20ClN2.BrH/c1-12-2-9-16(10-3-12)13-4-7-15(8-5-13)11-6-14;/h4-5,7-8,12H,2-3,6,9-11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
GEFFSIILGGYZJM-UHFFFAOYSA-M |
SMILES canonique |
CC1CCN(CC1)C2=CC=[N+](C=C2)CCCl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


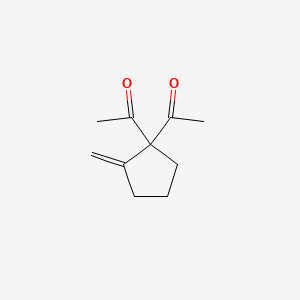
![2-Diazonio-1-[1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14386798.png)
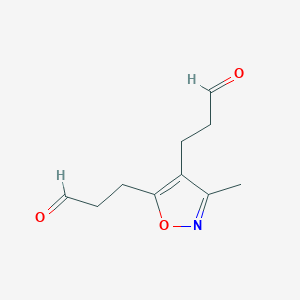
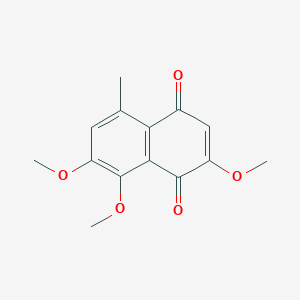
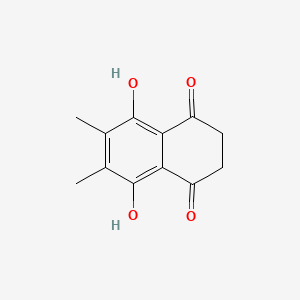
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
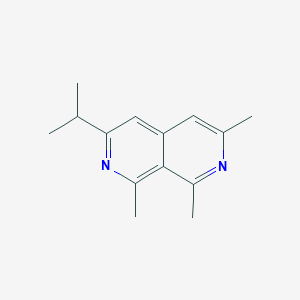
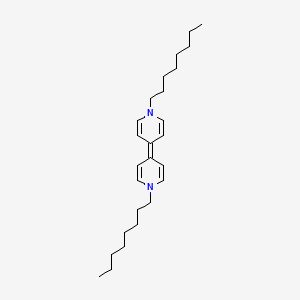
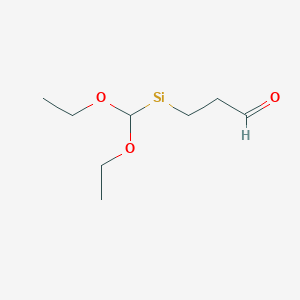
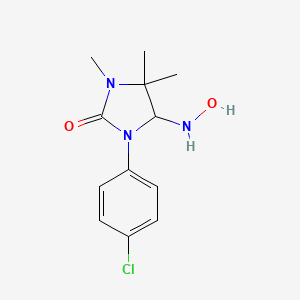
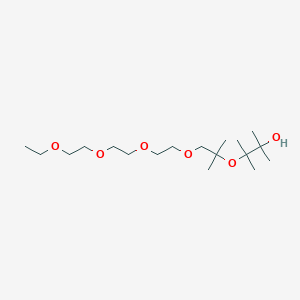
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
